molecular formula C26H32N4O4 B12897923 N-(4-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)dodecanamide CAS No. 191328-61-7

N-(4-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)dodecanamide

Cat. No.: B12897923
CAS No.: 191328-61-7
M. Wt: 464.6 g/mol
InChI Key: WKJCJMDDMYRQPP-UHFFFAOYSA-N
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Description

N-(4-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)dodecanamide is a complex organic compound characterized by the presence of a nitrophenyl group, an oxadiazole ring, and a dodecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)dodecanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a phenyl group is treated with a nitrating agent such as nitric acid.

    Formation of the Dodecanamide Chain: This involves the reaction of the oxadiazole derivative with a dodecanoyl chloride in the presence of a base to form the final amide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)dodecanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents like bromine for halogenation or sulfuric acid for sulfonation.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

N-(4-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)dodecanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or bacterial infections.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of N-(4-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)dodecanamide depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors in the body, inhibiting their activity and thereby exerting its therapeutic effects. The nitrophenyl group can participate in hydrogen bonding or π-π interactions with target proteins, while the oxadiazole ring can enhance binding affinity through its electron-rich nature.

    Materials Science: The compound’s electronic properties can be exploited in the design of organic semiconductors or light-emitting diodes (LEDs), where it can facilitate charge transport or light emission.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Nitrophenyl)acetamide: Similar in structure but with an acetamide group instead of a dodecanamide chain.

    N-(4-Nitrophenyl)formamide: Contains a formamide group instead of a dodecanamide chain.

    1,3,4-Oxadiazole Derivatives: Various derivatives with different substituents on the oxadiazole ring.

Uniqueness

N-(4-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)dodecanamide is unique due to the combination of its long dodecanamide chain and the presence of both a nitrophenyl group and an oxadiazole ring. This unique structure imparts specific chemical and physical properties that can be tailored for various applications, making it a valuable compound in both research and industry.

Properties

CAS No.

191328-61-7

Molecular Formula

C26H32N4O4

Molecular Weight

464.6 g/mol

IUPAC Name

N-[4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl]dodecanamide

InChI

InChI=1S/C26H32N4O4/c1-2-3-4-5-6-7-8-9-10-11-24(31)27-22-16-12-20(13-17-22)25-28-29-26(34-25)21-14-18-23(19-15-21)30(32)33/h12-19H,2-11H2,1H3,(H,27,31)

InChI Key

WKJCJMDDMYRQPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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